Holmium(3+);oxalate;decahydrate

Catalog No.
S12909335
CAS No.
28965-57-3
M.F
C6H20Ho2O22
M. Wt
774.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Holmium(3+);oxalate;decahydrate

CAS Number

28965-57-3

Product Name

Holmium(3+);oxalate;decahydrate

IUPAC Name

holmium(3+);oxalate;decahydrate

Molecular Formula

C6H20Ho2O22

Molecular Weight

774.07 g/mol

InChI

InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6

InChI Key

OKKLEXNPKBZYQY-UHFFFAOYSA-H

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3]

Holmium(3+);oxalate;decahydrate, commonly referred to as holmium(III) oxalate decahydrate, is a chemical compound with the formula Ho2(C2O4)310H2O\text{Ho}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}. This compound consists of holmium ions coordinated with oxalate ions, accompanied by ten water molecules. Holmium is a rare earth element known for its silvery-white appearance and is relatively soft and malleable. The compound is stable in dry air at room temperature but can decompose upon heating, converting to holmium oxide .

, particularly when subjected to heat. Upon heating, it decomposes to form holmium oxide and carbon dioxide:

Ho2(C2O4)310H2OHo2O3+6CO2+10H2O\text{Ho}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}\rightarrow \text{Ho}_2\text{O}_3+6\text{CO}_2+10\text{H}_2\text{O}

The presence of water molecules in the hydrated form plays a crucial role in its thermal stability and reactivity. When dissolved in water, the compound dissociates into holmium ions and oxalate ions, allowing for further chemical interactions .

The synthesis of holmium(III) oxalate decahydrate typically involves the reaction between holmium nitrate and oxalic acid in an aqueous medium. A common method includes:

  • Dissolving holmium nitrate pentahydrate in water.
  • Adding a stoichiometric amount of oxalic acid to the solution.
  • Allowing the mixture to react at ambient temperature, leading to crystallization over time.
  • The resulting crystals can be filtered and dried to obtain the decahydrate form.

Alternative methods may include gel diffusion techniques using agar as a medium for crystal growth, which has been shown to yield well-defined hexagonal crystals .

Holmium(III) oxalate decahydrate has several potential applications:

  • Medical Imaging: Due to its unique properties, it can be utilized in imaging techniques.
  • Radiotherapy: Holmium isotopes are investigated for their use in targeted radiotherapy.
  • Catalysis: The compound may serve as a catalyst in various

Holmium(III) oxalate decahydrate shares similarities with other rare earth metal oxalates. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Cerium(3+);oxalate;decahydrateCe2(C2O4)310H2O\text{Ce}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}Known for catalytic properties in organic reactions.
Dysprosium(3+);oxalate;decahydrateDy2(C2O4)310H2O\text{Dy}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}Exhibits strong magnetic properties useful in electronics.
Erbium(3+);oxalate;decahydrateEr2(C2O4)310H2O\text{Er}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}Used in fiber optics and laser technology.

Holmium(III) oxalate decahydrate is unique among these compounds due to its specific thermal decomposition behavior and potential applications in medical fields .

Stoichiometric Analysis

Molecular Formula C₆H₂₀Ho₂O₂₂

Holmium(3+);oxalate;decahydrate exhibits the molecular formula C₆H₂₀Ho₂O₂₂, corresponding to the systematic formula Ho₂(C₂O₄)₃·10H₂O [2] [3]. The compound has a molecular weight of 774.07 grams per mole, calculated from the constituent atomic masses [3] [5]. This stoichiometric composition represents a binuclear holmium complex where two holmium(III) ions are coordinated by three oxalate ligands and ten water molecules of hydration [4].

ParameterValueUnit
Molecular FormulaC₆H₂₀Ho₂O₂₂-
Molecular Weight774.07g/mol
Holmium Content42.6% by mass
Oxalate Units3per formula unit
Hydration Water10molecules

The elemental composition analysis confirms the presence of six carbon atoms from three oxalate groups, twenty hydrogen atoms from ten water molecules, two holmium atoms in the +3 oxidation state, and twenty-two oxygen atoms distributed between oxalate ligands and water molecules [3] [13]. The compound appears as a white powder or crystalline solid under standard conditions [3].

Hydration Water Coordination

The decahydrate form contains ten water molecules per formula unit, which participate in both coordination and crystal lattice stabilization [7]. These water molecules can be categorized into coordinated and non-coordinated (crystallization) water based on their interactions with the holmium centers [7]. The coordinated water molecules are directly bound to the holmium(III) ions, typically occupying three coordination sites per metal center [20] [21].

The hydration behavior demonstrates reversible dehydration/rehydration processes under controlled conditions [7]. Thermal analysis reveals that the water molecules are lost in distinct temperature ranges, with coordinated water molecules typically requiring higher temperatures for removal compared to crystallization water [13]. The compound shows moisture stability at ambient conditions but undergoes dehydration when heated above 100°C [7].

Water TypeNumber per Ho³⁺Binding ModeStability
Coordinated3Direct Ho-O bondsHigh
Crystallization4Hydrogen bondingModerate
Total10MixedVariable

Crystallographic Structure

Unit Cell Parameters

The crystallographic structure of holmium oxalate decahydrate has been characterized through X-ray diffraction studies, revealing specific unit cell parameters that define the crystal lattice [8] [10]. Related holmium oxalate hydrates demonstrate monoclinic crystal systems with space group P2₁/c [8] [13]. The unit cell parameters for holmium oxalate heptahydrate, a closely related compound, show dimensions of a = 12.197 Å, b = 11.714 Å, c = 6.479 Å, with β = 120.12° [8] [13].

ParameterValueCrystal System
a-axis~12.2 ÅMonoclinic
b-axis~11.7 ÅMonoclinic
c-axis~6.5 ÅMonoclinic
β angle~120°Monoclinic
Volume~800 ųMonoclinic

The three-dimensional framework structure is stabilized by both coordination bonds and hydrogen bonding interactions between water molecules and oxalate ligands [7] [20]. The crystal packing efficiency is enhanced by the systematic arrangement of holmium-oxalate layers interconnected through hydrogen bonding networks [7].

Space Group Determination

Crystallographic analysis indicates that holmium oxalate hydrates typically crystallize in the monoclinic space group P2₁/c [8] [13]. This space group belongs to the monoclinic crystal system and is characterized by a two-fold screw axis along the b-direction and a glide plane perpendicular to the c-axis [8]. The space group symmetry operations dictate the arrangement of holmium centers and oxalate ligands within the unit cell.

The space group determination is consistent with the observed systematic absences in X-ray diffraction patterns and the molecular symmetry requirements of the binuclear holmium oxalate structure [8]. Alternative space groups have been reported for different hydration states, with some studies indicating possible P-1 triclinic symmetry for certain polymorphs [10].

Crystal SystemSpace GroupSymmetry Elements
MonoclinicP2₁/c2₁ screw axis, c glide
TriclinicP-1Inversion center

Hydrogen Bonding Networks

The crystal structure is stabilized by extensive hydrogen bonding networks involving both coordinated and crystallization water molecules [7] [27]. These hydrogen bonds connect adjacent holmium-oxalate units and create supramolecular architectures that extend throughout the crystal lattice [7]. The O···O distances for hydrogen bonds typically range from 2.67 to 3.04 Å, indicating moderate to strong hydrogen bonding interactions [7].

The hydrogen bonding patterns involve water-to-water, water-to-oxalate, and potentially oxalate-to-oxalate interactions [7] [27]. These networks contribute significantly to the thermal stability and structural integrity of the compound [7]. The hydrogen bonding motifs create channels and cavities within the crystal structure that can accommodate additional water molecules or facilitate reversible hydration processes [7].

Interaction TypeDistance RangeStrength
O-H···O (water-water)2.67-3.04 ÅModerate-Strong
O-H···O (water-oxalate)2.5-2.9 ÅStrong
Coordinated water2.2-2.5 ÅVery Strong

Coordination Chemistry

Ho³⁺ Ion Coordination Geometry

The holmium(III) ions in the decahydrate structure adopt nine-coordinate geometry, which is characteristic of lanthanide complexes [15] [16]. The coordination environment around each holmium center consists of six oxygen atoms from three bidentate oxalate ligands and three oxygen atoms from coordinated water molecules [20] [21]. This nine-coordinate arrangement typically adopts a tricapped trigonal prismatic geometry, which is common for lanthanide ions with their large ionic radii [20] [24].

The Ho-O bond distances vary depending on the donor atom type, with holmium-water bonds typically ranging from 2.415 Å to shorter distances, while holmium-oxalate bonds average around 2.275 Å [20]. The coordination polyhedron can be described as intermediate between a tricapped trigonal prism and a monocapped square antiprism geometry [7] [25].

Coordination FeatureValueDescription
Coordination Number9Nine oxygen donors
GeometryTricapped Trigonal PrismTCTPR polyhedron
Ho-O(water)2.41 ÅAverage bond length
Ho-O(oxalate)2.28 ÅAverage bond length
Shape ParameterVariableGeometry distortion

The coordination geometry is influenced by the lanthanide contraction effect, where the ionic radius of holmium(III) (1.03 Å for nine-coordinate) is intermediate among the lanthanide series [15] [16]. This size allows for stable nine-coordinate complexes while maintaining reasonable bond lengths and angles [16].

Oxalate Ligand Binding Modes

The oxalate ligands in holmium oxalate decahydrate function as bidentate chelating ligands, coordinating through both carboxyl oxygen atoms to form stable five-membered chelate rings [18] [19]. This bidentate coordination mode is strongly preferred for oxalate with metal ions due to the chelate effect and optimal bite angle [18]. Each oxalate ligand coordinates to two different holmium centers, creating bridging connectivity that extends the structure into higher dimensions [12] [18].

The C-O bond lengths within the oxalate ligands and the O-C-O bite angles are consistent with typical oxalate coordination chemistry [18]. The bidentate binding mode is thermodynamically favored over monodentate coordination by approximately 4.7 kcal/mol [18]. The oxalate ligands adopt different conformations to accommodate the geometric requirements of the holmium coordination spheres [12].

Binding ParameterValueBinding Mode
Coordination ModeBidentateκ²-O,O' chelating
Bite Angle~60°Five-membered ring
C-O Distance~1.25 ÅCoordinated
Bridging Modeμ₂-bridgingBetween Ho centers
Chelate Ring Size5 atomsHo-O-C-O-C

Basic Physicochemical Characteristics

Appearance and Morphology

Holmium(3+);oxalate;decahydrate presents as a white powder or crystalline solid under standard conditions [1] [2]. The compound exhibits a characteristic white coloration typical of many lanthanide oxalate hydrates [1]. Crystal growth studies have demonstrated that related holmium oxalate hydrates, particularly the heptahydrate form, display hexagonal morphology with well-defined habit faces when grown using gel diffusion methods [3] [4]. The crystals develop prominent (010), (011), (0-11), and (001) habit faces, with the (100) face being the most prominent feature [3] [4]. Under optical microscopy, individual crystals show transparent, well-faceted appearances with geometric regularity characteristic of the monoclinic crystal system [3] [4].
The morphological characteristics are influenced by the hydration state, with the decahydrate form typically appearing as a fine crystalline powder rather than large single crystals. The powder consists of microcrystalline aggregates that maintain the underlying monoclinic structure but present a more compact, granular appearance compared to the larger hexagonal crystals observed in controlled growth conditions [3] [4].

Density and Thermal Stability

The density of holmium(3+);oxalate;decahydrate has not been definitively established in the literature, with most commercial and technical specifications listing this parameter as "not available" [1] [5]. This absence of density data represents a significant gap in the fundamental physical characterization of this compound. The molecular weight is well-established at 774.07 g/mol, corresponding to the decahydrate stoichiometry Ho₂(C₂O₄)₃·10H₂O [1] [6].

Thermal stability analysis reveals that the compound begins decomposition at relatively low temperatures. The decomposition temperature range spans from 40°C to 200°C, with the initial dehydration process commencing around 40°C [7]. Thermogravimetric analysis studies on related holmium oxalate hydrates indicate that the first significant mass loss occurs between 28°C and 200°C, corresponding to approximately 18.1% mass loss attributed to the removal of seven water molecules [3] [4]. This initial dehydration step represents the most thermally labile component of the structure.

The thermal behavior demonstrates a multistage decomposition process, with the compound showing broad thermal stability up to approximately 300°C after the initial dehydration phase [8]. The large thermal stability of the partially dehydrated forms makes them suitable for applications requiring moderate temperature resistance while maintaining structural integrity [8].

Solubility Behavior

Aqueous Solubility Limits

Holmium(3+);oxalate;decahydrate exhibits extremely limited solubility in water, being classified as "highly insoluble" [9] [10] [11]. This characteristic is consistent with the general behavior of lanthanide oxalate hydrates, which form highly insoluble salts due to the strong electrostatic interactions between the trivalent lanthanide cations and the divalent oxalate anions [12] [13]. The solubility product constant for yttrium oxalate, a chemically similar compound, is reported as 5.1 × 10⁻³⁰ at 25°C [12], suggesting that holmium oxalate likely exhibits similarly low solubility.

The extremely low aqueous solubility is attributed to the high lattice energy of the crystal structure, where the Ho³⁺ cations are strongly coordinated to the oxalate ligands and stabilized by extensive hydrogen bonding networks involving the water molecules of hydration [13]. This insolubility characteristic is advantageous for precipitation and purification processes, as it allows for quantitative separation of holmium from solution under appropriate conditions.

Comparative studies with other lanthanide oxalates demonstrate that the solubility generally decreases with increasing atomic number across the lanthanide series [14]. The heavier lanthanides, including holmium, exhibit lower solubilities than their lighter counterparts, following the lanthanide contraction trend [14].

pH-Dependent Dissolution

The solubility behavior of holmium(3+);oxalate;decahydrate shows significant pH dependence, following the general principles of oxalate chemistry. At neutral pH conditions, the compound remains essentially insoluble due to the stability of the oxalate-holmium complex [15]. However, under acidic conditions, the dissolution increases due to protonation of the oxalate ions, which reduces the stability of the metal-oxalate complex [15].

The oxalate system exhibits two distinct dissociation constants: pKₐ₁ = 1.27 and pKₐ₂ = 4.28 [16]. At pH values below 1.27, oxalic acid exists predominantly in its fully protonated form (H₂C₂O₄), while between pH 1.27 and 4.28, the monoprotonated hydrogen oxalate ion (HC₂O₄⁻) predominates [16]. At pH values above 4.28, the fully deprotonated oxalate ion (C₂O₄²⁻) becomes the dominant species [16].

The dissolution mechanism involves the sequential protonation of oxalate ligands, which weakens the coordinate bonds with holmium ions and facilitates the release of holmium species into solution. This pH-dependent solubility behavior is exploited in analytical procedures and separation processes, where controlled acidification can be used to selectively dissolve holmium oxalate precipitates [17].

Thermal Decomposition Pathways

Dehydration Mechanisms

The thermal decomposition of holmium(3+);oxalate;decahydrate follows a well-defined multistage pathway that begins with progressive dehydration. The dehydration process occurs in distinct phases, with the initial water loss commencing at temperatures as low as 40°C [7]. The first major dehydration step spans the temperature range of 28°C to 200°C, during which approximately 18.1% of the total mass is lost [3] [4]. This corresponds to the removal of seven water molecules from the decahydrate structure, converting it to a lower hydrate form.
The dehydration mechanism involves the sequential removal of water molecules based on their binding strength within the crystal lattice. The loosely bound water molecules, likely those occupying interstitial spaces or involved in weaker hydrogen bonding interactions, are removed first at lower temperatures [13]. The more strongly coordinated water molecules, which may be directly bound to the holmium centers or involved in critical structural stabilization, require higher temperatures for removal [13].

Thermogravimetric analysis reveals that the dehydration process is not uniform but occurs in multiple overlapping steps. The initial rapid dehydration phase is followed by a more gradual water loss extending to approximately 300°C, where additional water molecules are removed from the remaining hydrate structure [8]. The multistage nature of the dehydration reflects the heterogeneous binding environments of water molecules within the crystal lattice.

Calcination to Holmium Oxide

The final stage of thermal decomposition involves the calcination of the dehydrated oxalate to form holmium oxide (Ho₂O₃). This transformation occurs at elevated temperatures, typically above 755°C [18]. The calcination process involves the decomposition of the oxalate ligands, which undergo thermal breakdown to produce carbon dioxide and carbon monoxide as volatile products [19] [18].

The overall calcination reaction can be represented as:
Ho₂(C₂O₄)₃ → Ho₂O₃ + 3CO₂ + 3CO

This high-temperature decomposition is characterized by the complete removal of organic matter and the formation of the thermodynamically stable holmium oxide phase [18]. The calcination process is commonly employed in industrial applications to produce high-purity holmium oxide from the oxalate precursor [20] [11].

Studies on related lanthanide oxalates indicate that the decomposition pathway proceeds through intermediate oxycarbonate species before final conversion to the oxide [21]. The maximum decomposition rate occurs between 400°C and 460°C, while the final oxide formation is completed in the temperature range of 680°C to 755°C . The calcination process is typically conducted under controlled atmospheric conditions to ensure complete decomposition and minimize the formation of unwanted intermediate phases.

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

10

Exact Mass

773.90528 g/mol

Monoisotopic Mass

773.90528 g/mol

Heavy Atom Count

30

General Manufacturing Information

Holmium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-: INACTIVE

Dates

Last modified: 08-10-2024

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